Product packaging for 7-Bromo-1H-indol-5-amine HCl(Cat. No.:)

7-Bromo-1H-indol-5-amine HCl

Cat. No.: B14046421
M. Wt: 247.52 g/mol
InChI Key: SWNQNNJRCJCBQK-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Indole (B1671886) Scaffolds in Academic Organic Chemistry

The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged motif in the realm of organic chemistry. chemspider.com Its prevalence in a vast number of natural products, pharmaceuticals, and functional materials underscores its significance. mdpi.comrsc.org Consequently, the development of efficient and selective methods to synthesize functionalized indoles with diverse substitution patterns is a vibrant and emerging area of academic research. chemspider.com

Substituted indoles are crucial components in medicinal chemistry and drug discovery. mdpi.comajrconline.org The nature and position of substituents on the indole ring play a pivotal role in determining the molecule's biological activity and pharmacological properties. Researchers in academic organic chemistry are constantly exploring new synthetic methodologies to access these substituted scaffolds, aiming to create libraries of compounds for biological screening and to develop novel therapeutic agents. chemspider.combldpharm.com The versatility of the indole core allows for its incorporation into molecules targeting a wide array of biological pathways, making it a cornerstone of modern medicinal chemistry research. mdpi.comajrconline.org

Overview of the 7-Bromo-1H-indol-5-amine HCl Structure and its Unique Substitution Pattern for Research

This compound is a derivative of indole characterized by a bromine atom at the C7 position and an amine group at the C5 position of the indole ring system. chemspider.com The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, which is advantageous for various laboratory applications.

The key feature of this molecule from a research perspective is its unique substitution pattern. It possesses an electron-withdrawing bromine atom on the benzene portion of the indole ring and a nucleophilic amino group at a distinct position. This specific arrangement of functional groups offers a versatile platform for synthetic chemists. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of diverse molecular fragments. Simultaneously, the amino group can be a site for acylation, alkylation, or other derivatizations. This dual functionality makes 7-Bromo-1H-indol-5-amine a valuable intermediate for the construction of more complex, highly functionalized indole derivatives.

Table 1: Physicochemical Properties of 7-Bromo-1H-indol-5-amine

PropertyValueReference
CAS Number 196205-07-9 bldpharm.com
Molecular Formula C₈H₇BrN₂ chemspider.com
Molecular Weight 211.07 g/mol bldpharm.com
IUPAC Name 7-bromo-1H-indol-5-amine

Historical Perspective of Indole and Bromoindole Derivative Investigations in Scholarly Literature

The investigation of indole chemistry has a rich history, dating back to the 19th century. The Fischer indole synthesis, first described in 1883, remains a cornerstone for the construction of the indole ring and has been the subject of continuous refinement and application. mdpi.com Over the decades, numerous other methods for indole synthesis have been developed, reflecting the enduring importance of this heterocyclic system.

The introduction of halogen atoms, particularly bromine, onto the indole scaffold marked a significant advancement in the synthetic utility of these compounds. Bromoindoles have long been recognized as versatile intermediates in organic synthesis. nih.gov The carbon-bromine bond provides a reactive handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex organic molecules. Early research focused on the regioselective bromination of the indole core and the subsequent reactivity of the resulting bromoindoles. These foundational studies paved the way for the use of bromoindoles as key building blocks in the synthesis of natural products and medicinal agents. nih.gov

Scope and Objectives of Academic Research on this compound

Academic research centered on this compound is primarily driven by its utility as a versatile building block in the synthesis of complex, biologically active molecules. The distinct electronic properties conferred by the bromo and amino substituents make it a valuable starting material for creating targeted libraries of compounds for drug discovery programs.

Key research objectives include:

Synthesis of Novel Heterocyclic Systems: Utilizing the dual reactivity of the bromine and amine functionalities to construct polycyclic and highly substituted indole derivatives. This involves exploring a range of chemical transformations, including substitution and coupling reactions.

Medicinal Chemistry Applications: Employing 7-Bromo-1H-indol-5-amine as a key intermediate in the synthesis of potential therapeutic agents. Research has shown that related bromo-amino indole scaffolds can serve as effective molecular skeletons for developing inhibitors of protein kinases, such as pan-HER inhibitors, which are relevant in cancer research. researchgate.net

Exploration of Biological Activity: Synthesizing derivatives of 7-Bromo-1H-indol-5-amine and screening them for a variety of biological activities, including antimicrobial and anticancer properties. The indole nucleus is a well-established pharmacophore, and modifications based on this scaffold aim to discover new lead compounds.

Table 2: Key Reactions and Research Applications

Reaction TypeDescriptionResearch Focus
Palladium-Catalyzed Coupling The bromine atom at the C7 position is readily displaced via reactions like Suzuki, Stille, or Buchwald-Hartwig amination to form new C-C or C-N bonds.Synthesis of complex biaryl structures and other functionalized indoles.
N-Functionalization The amine group at the C5 position can be readily acylated, alkylated, or used to form other nitrogen-containing functional groups.Introduction of diverse side chains to modulate biological activity.
Heterocycle Formation The amine group can act as a nucleophile in cyclization reactions to form fused heterocyclic systems.Generation of novel molecular scaffolds for medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrClN2 B14046421 7-Bromo-1H-indol-5-amine HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrClN2

Molecular Weight

247.52 g/mol

IUPAC Name

7-bromo-1H-indol-5-amine;hydrochloride

InChI

InChI=1S/C8H7BrN2.ClH/c9-7-4-6(10)3-5-1-2-11-8(5)7;/h1-4,11H,10H2;1H

InChI Key

SWNQNNJRCJCBQK-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=C(C=C21)N)Br.Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for 7 Bromo 1h Indol 5 Amine Hcl

Retrosynthetic Analysis of 7-Bromo-1H-indol-5-amine HCl

A retrosynthetic analysis of 7-Bromo-1H-indol-5-amine reveals several potential synthetic disconnections. The most straightforward approach involves functional group interconversion on a pre-formed indole (B1671886) ring. This leads to two primary retrosynthetic pathways:

Direct Halogenation Pathway: The C7-Br bond can be disconnected via an electrophilic aromatic substitution reaction. This identifies 1H-indol-5-amine as the direct precursor. The C5-amino group is an ortho-, para-director, which would facilitate the introduction of bromine at the C4 (ortho) and C7 (para) positions. Selectivity for the C7 position is a key challenge in this approach.

Indirect Functionalization Pathway: Alternatively, the C5-NH2 group can be disconnected. This suggests a precursor such as 7-bromo-5-nitro-1H-indole, which can be reduced to the target amine. The 7-bromo-5-nitro-1H-indole can be further disconnected by considering the introduction of the nitro and bromo groups separately onto a 1H-indole core. This multi-step approach involves sequential halogenation and nitration.

More complex retrosynthetic strategies involve the disconnection of the indole ring itself. Methods like the Fischer or Bartoli indole syntheses can be envisioned, starting from appropriately substituted aniline (B41778) or phenylhydrazine (B124118) precursors. For instance, a Fischer indole synthesis approach would retrospectively lead to a substituted phenylhydrazine, which could be derived from 4-bromo-2-nitrophenylhydrazine.

Direct Synthesis Approaches for this compound

Direct synthesis focuses on the introduction of the bromine atom onto the 1H-indol-5-amine precursor in a single key step.

The primary precursor for this route is 1H-indol-5-amine . This compound features an electron-donating amino group on the benzene (B151609) portion of the indole, which activates the ring towards electrophilic substitution. The amino group at the C5 position directs incoming electrophiles to the C4 and C7 positions. 1H-indol-5-amine is commercially available or can be prepared from 5-nitroindole (B16589) via reduction.

The direct bromination of 1H-indol-5-amine is typically achieved using an electrophilic brominating agent.

Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation due to its milder nature compared to molecular bromine (Br₂), which can lead to over-bromination and side reactions.

Solvent and Temperature: The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). A typical protocol involves reacting 1H-indol-5-amine with NBS in DMF at room temperature (25°C) for an extended period, such as 12 hours, to ensure complete reaction.

To achieve the final hydrochloride salt, the resulting 7-Bromo-1H-indol-5-amine free base is treated with hydrochloric acid in a suitable solvent like ethanol (B145695) or diethyl ether.

Table 1: Reaction Conditions for Direct Bromination of 1H-indol-5-amine

ParameterConditionSource
Precursor 1H-indol-5-amine
Reagent N-Bromosuccinimide (NBS)
Solvent N,N-Dimethylformamide (DMF)
Temperature 25°C
Time 12 hours

The yield for direct bromination methods can be moderate, with reported yields ranging from 45% to 72%. A significant challenge is controlling the regioselectivity, as the formation of the 4-bromo isomer is a potential side reaction.

For larger-scale research applications, modern techniques like continuous flow chemistry have been employed to improve efficiency and safety. The use of a microreactor for the bromination of 1H-indol-5-amine with NBS can enhance heat transfer, reduce reaction times, and lead to higher yields and purity. One example cites a yield of 78% with greater than 95% purity when the reaction is conducted at 50°C in a microreactor. This demonstrates excellent potential for scalability.

Indirect Synthesis Pathways via Derivatization of Indole Precursors

Indirect pathways involve the synthesis of 7-Bromo-1H-indol-5-amine through a multi-step sequence, often starting from 1H-indole itself. This approach allows for more precise control over the regiochemistry of substitution.

A common indirect route involves:

Bromination of 1H-indole: The first step is the selective bromination of 1H-indole at the C7 position.

Nitration: A nitro group is then introduced at the C5 position of 7-bromo-1H-indole using standard nitrating agents like a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Reduction: Finally, the nitro group at C5 is reduced to an amine using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

Alternative, more complex indirect routes include constructing the indole ring from acyclic precursors, such as the Bartoli or Fischer indole syntheses, which can provide high yields (75-80% for Bartoli) and regioselectivity if the starting materials are appropriately substituted.

The selective functionalization of the C7 position of the indole ring is a well-known challenge in synthetic chemistry due to the inherent reactivity of the C2 and C3 positions in the pyrrole (B145914) ring. rsc.org Several strategies have been developed to achieve selective C7 halogenation.

Directed Electrophilic Substitution: In the indirect pathway starting from 1H-indole, direct bromination can be guided to the C7 position under specific conditions, although mixtures with other isomers are common.

Directed ortho-Metalation (DoM): The installation of a directing group on the indole nitrogen (N1 position) allows for deprotonation at the C7 position by a strong base, followed by quenching the resulting anion with an electrophilic bromine source. rsc.org

Transition-Metal Catalysis: Modern methods utilize transition-metal catalysts to direct C-H activation and subsequent functionalization at the C7 position. rsc.orgacs.org For instance, Rhodium(III)-catalyzed methods have been developed for the selective C7 halogenation of N-pyrimidyl indolines with reagents like NBS, showing broad substrate scope and excellent regioselectivity. researchgate.net While this is demonstrated on indolines, subsequent aromatization can provide the desired indole.

Table 2: Comparison of Major Synthetic Routes to 7-Bromo-1H-indol-5-amine

MethodKey StepsTypical YieldScalabilityRegioselectivitySource
Direct Bromination 1-345-72%ModerateModerate
Indirect (via Derivatization) 340-45%ModerateHigh
Bartoli Indole Synthesis 375-80%HighHigh
Fischer Indole Synthesis 350-55%LowLow

Amination Strategies at the C5 Position

Introducing an amino group at the C5 position of the 7-bromoindole (B1273607) core is a critical transformation. Several synthetic routes achieve this, often involving the reduction of a nitro group.

One common approach begins with the nitration of 7-bromo-1H-indole. This electrophilic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group at the C5 position. Subsequent reduction of the nitro group to an amine is then performed using reagents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or through catalytic hydrogenation (H₂/Pd-C).

Another strategy involves starting with a precursor that already contains a nitrogen-based functional group at the C5 position, which is then converted to the desired amine. For instance, a synthetic sequence could start from 4-bromo-2-nitrotoluene. This starting material can undergo a series of reactions to first construct the indole ring and then modify the existing nitro group.

It's also possible to introduce the amine functionality through nucleophilic aromatic substitution on a suitably activated precursor, although this is less common for this specific substitution pattern.

Sequential Functionalization and Cyclization Reactions

The construction of the 7-Bromo-1H-indol-5-amine core often relies on multi-step sequences that involve the initial functionalization of a simpler aromatic precursor followed by the formation of the indole ring.

One prominent method is the Fischer Indole Synthesis . This approach typically starts with a substituted phenylhydrazine. For the synthesis of 7-Bromo-1H-indol-5-amine, a suitable precursor would be (4-bromo-2-nitrophenyl)hydrazine. This hydrazine (B178648) is then reacted with a ketone or aldehyde, such as pyruvate, under acidic conditions to form a hydrazone, which subsequently cyclizes to form the indole ring. The nitro group at the C5 position is then reduced to the amine.

The Bartoli Indole Synthesis offers an alternative route, particularly useful for constructing sterically hindered indoles. This method involves the reaction of a nitroarene with a vinyl Grignard reagent. To synthesize a 7-bromoindole derivative, one could start with a 2,4-dibromo-6-nitroaniline (B1580786) derivative.

A more contemporary approach involves palladium-catalyzed cross-coupling reactions . For instance, a Sonogashira coupling of a 2-alkynyl-aniline derivative can be followed by an intramolecular cyclization to form the indole ring. lookchem.com This strategy allows for the introduction of various substituents with high precision. For example, a 2-bromo-6-iodoaniline (B79515) can be coupled with a terminal alkyne, followed by a palladium-catalyzed cyclization to form the 7-bromoindole core. lookchem.com Further functionalization at the C5 position can then be carried out.

The following table summarizes some sequential functionalization and cyclization strategies:

Strategy Key Steps Typical Reagents Reference
Fischer Indole Synthesis1. Formation of a substituted phenylhydrazone.2. Acid-catalyzed cyclization.3. Reduction of the nitro group.Pyruvic acid, HCl, SnCl₂/HCl
Palladium-Catalyzed Cyclization1. Sonogashira coupling of a 2-haloaniline with an alkyne.2. Intramolecular cyclization.Pd catalyst, CuI, base lookchem.com

Regioselectivity and Stereochemical Control in this compound Synthesis

Achieving the desired regiochemistry, specifically the placement of the bromine at C7 and the amine at C5, is a primary challenge in the synthesis of this compound. The directing effects of the substituents on the aromatic ring play a crucial role.

In the electrophilic bromination of an indole ring, the outcome is highly dependent on the existing substituents. For instance, direct bromination of 1H-indol-5-amine with agents like N-bromosuccinimide (NBS) can lead to a mixture of products, with bromination occurring at the C4 and C6 positions as well as the desired C7 position. To achieve selectivity for the C7 position, the directing effect of the amino group at C5 must be carefully managed.

Protecting the indole nitrogen, for example with a tosyl or Boc group, can influence the regioselectivity of subsequent electrophilic substitution reactions. The choice of solvent and brominating agent can also significantly impact the ratio of isomers formed.

In syntheses that build the indole ring from a pre-functionalized benzene derivative, such as the Fischer or Bartoli methods, the regioselectivity is predetermined by the substitution pattern of the starting material. For example, starting with 4-bromo-2-nitroaniline (B116644) ensures the correct positioning of the substituents that will become the C5-amino and C7-bromo groups of the final indole product.

The following table highlights factors influencing regioselectivity:

Factor Influence on Regioselectivity Example
Directing Groups The amino group at C5 directs electrophilic substitution to the ortho (C4, C6) and para (no C-para) positions. The indole nitrogen directs to C3.Bromination of 1H-indol-5-amine can be complex.
Protecting Groups Protection of the indole nitrogen or the C5-amine can alter the electronic properties of the ring and direct substitution to different positions.Using a Boc protecting group on the amine can favor bromination at C7.
Reaction Conditions Solvent, temperature, and the specific electrophile used can all affect the isomer distribution.Using NBS in DMF can favor bromination at the 7-position.
Synthetic Strategy Building the indole ring from a pre-substituted benzene precursor offers precise control over the final substitution pattern.Fischer indole synthesis starting from (4-bromo-2-nitrophenyl)hydrazine.

As this compound is an achiral molecule, stereochemical control is not a factor in its direct synthesis. However, if it were to be used as a precursor in the synthesis of a chiral molecule, the subsequent stereoselective reactions would be critical.

Purification and Isolation Techniques in Academic Synthesis

In an academic research setting, the purification and isolation of this compound from reaction mixtures are crucial for obtaining a pure sample for characterization and further use. The techniques employed depend on the physical and chemical properties of the compound and the impurities present.

Crystallization is a common and effective method for purifying solid compounds. The crude product, often obtained as the hydrochloride salt, can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The pure compound will crystallize out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical; ideal solvents dissolve the compound well at high temperatures but poorly at low temperatures. For amine hydrochlorides, alcoholic solvents or aqueous-alcoholic mixtures are often effective.

Column chromatography is a versatile technique used to separate compounds based on their differential adsorption onto a stationary phase. For the purification of 7-Bromo-1H-indol-5-amine, silica (B1680970) gel is a common stationary phase. A solvent system (eluent) is chosen to move the desired compound down the column at a different rate than the impurities. The polarity of the eluent is carefully optimized to achieve good separation. Given the polar nature of the amine, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The progress of the separation is monitored by thin-layer chromatography (TLC).

Acid-base extraction can be used to separate the basic amine from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic amine will be protonated and move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer. The aqueous layer can then be separated, and the pH adjusted with a base to regenerate the free amine, which can be extracted back into an organic solvent. Finally, the hydrochloride salt can be reformed by treating the organic solution with HCl.

After purification, the identity and purity of the isolated this compound are confirmed using analytical techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

Mass Spectrometry (MS) to determine the molecular weight.

High-Performance Liquid Chromatography (HPLC) to assess the purity.

The following table summarizes common purification techniques:

Technique Principle Typical Application
Crystallization Difference in solubility at different temperatures.Final purification of the solid hydrochloride salt.
Column Chromatography Differential adsorption on a stationary phase.Separation from byproducts with similar solubility but different polarity.
Acid-Base Extraction Difference in acidity/basicity.Removal of non-basic impurities.

Chemical Reactivity and Mechanistic Investigations of 7 Bromo 1h Indol 5 Amine Hcl

Reactivity at the Indole (B1671886) Nitrogen (N1)

The reactivity at the N1 position of the indole ring is significantly influenced by the acidity of the N-H proton and the nucleophilicity of the corresponding conjugate base, the indolide anion. While the indole N-H is generally considered non-basic, its deprotonation under suitable basic conditions renders the nitrogen atom a potent nucleophile.

Protonation Mechanisms and Equilibria in Aqueous Systems

The protonation of indoles in aqueous acidic solutions is a complex equilibrium involving multiple potential sites. For 7-Bromo-1H-indol-5-amine, the primary sites for protonation are the indole nitrogen (N1), the carbon at position 3 (C3), and the amino group at position 5 (C5-NH2).

Generally, the most basic site in the indole ring itself is the C3 position, leading to the formation of an indoleninium cation. acs.orgacs.org However, the presence of substituents can significantly alter the site of protonation. The 5-amino group, being an aniline-like moiety, is a primary site of protonation. In the case of 5-aminoindole (B14826), while the pKa for protonation is high, kinetic and equilibrium studies in acidic media indicate that protonation occurs at the C3 position rather than the amino group. uni-muenchen.de

The compound is supplied as a hydrochloride (HCl) salt, which indicates that one of the basic centers has been protonated. Given the relative basicities, the C5-amino group is the most likely site of protonation, forming a stable ammonium (B1175870) salt. In an aqueous system, an equilibrium will exist between the various protonated and neutral species.

The equilibrium can be depicted as follows:

Protonation at C5-NH2 (major species in HCl salt): The lone pair of the amino group accepts a proton, forming an ammonium cation (-NH3+). This is generally the most favorable protonation site for amino-substituted indoles in moderately acidic conditions.

Protonation at C3: In strongly acidic media, the C3 position can be protonated, forming an indoleninium ion. The electron-donating effect of the amino group (even when protonated) and the electron-withdrawing effect of the bromine atom will influence the stability of this cation.

Protonation at N1: Protonation at the indole nitrogen is generally unfavorable as it disrupts the aromaticity of the pyrrole (B145914) ring.

The relative populations of these species in an aqueous solution are dependent on the pH. The electron-withdrawing nature of the bromine atom at the C7 position is expected to decrease the basicity of all sites through an inductive effect.

Alkylation and Acylation Reactions

The indole nitrogen can act as a nucleophile in alkylation and acylation reactions, typically after deprotonation by a suitable base. The resulting N-alkylated and N-acylated indoles are important synthetic intermediates.

Alkylation: The N-alkylation of indoles generally requires a base strong enough to deprotonate the N-H group (pKa ≈ 17), such as sodium hydride (NaH), potassium carbonate (K2CO3), or butyllithium. nih.govmdpi.com The resulting indolide anion readily reacts with alkyl halides or other alkylating agents. The choice of base and solvent can be crucial to prevent competing C3-alkylation, as the indolide anion is an ambident nucleophile. For instance, enantioselective N-alkylation of various indoles with aldimines has been achieved using a zinc-ProPhenol dinuclear complex as a catalyst. nih.gov

Acylation: N-acylation of indoles can be achieved using various acylating agents like acyl chlorides, anhydrides, or thioesters. nih.gov Similar to alkylation, a base is often required to enhance the nucleophilicity of the indole nitrogen. Chemoselective N-acylation of indoles using stable thioesters as the acyl source has been reported, proceeding in the presence of a base like cesium carbonate (Cs2CO3) at elevated temperatures. nih.gov This method demonstrates high functional group tolerance. The direct N-acylation of less nucleophilic N-heterocycles with carboxylic acids remains a challenge but highlights the nuanced reactivity of the indole nitrogen. researchgate.net

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Indole Derivatives
Reaction TypeIndole SubstrateReagentCatalyst/BaseSolventConditionsProductYieldReference
N-Alkylation7-MethylindoleN-Boc-aldimine(R)-Zn-ProPhenol complexTHF4 °CN-alkylated indole63% nih.gov
N-AlkylationTetrazoleAlkyl halideK2CO3DMF-N-alkylated tetrazole- organic-chemistry.org
N-Acylation3-Methyl-1H-indoleS-methyl butanethioateCs2CO3Xylene140 °C, 12 h1-(3-methyl-1H-indol-1-yl)butan-1-one62% nih.gov
N-AcylationCarbazoleThioesterCs2CO3Xylene140 °C, 12 hN-acylated carbazole- nih.gov

Reactivity of the Aryl Amine Moiety (C5-NH2)

The primary aryl amine at the C5 position is a key functional group that dictates a significant portion of the molecule's reactivity, particularly its nucleophilic character and its ability to participate in various bond-forming reactions.

Nucleophilic Characteristics and Reactions

The C5-amino group possesses a lone pair of electrons on the nitrogen atom, making it a nucleophile. masterorganicchemistry.com Its nucleophilicity is modulated by the electronic properties of the 7-bromoindole (B1273607) scaffold. The indole ring can act as a weak electron-donating group through resonance, which would enhance nucleophilicity. Conversely, the bromine atom at C7 exerts a strong electron-withdrawing inductive effect, which tends to decrease the electron density on the amino group and reduce its nucleophilicity. masterorganicchemistry.com

This amine can participate in a variety of reactions typical of primary aryl amines, including nucleophilic substitution and addition reactions. For example, it can react with electrophilic centers such as alkyl halides (though N-alkylation of aryl amines can be challenging) and epoxides. The relative nucleophilicity of amines is highly sensitive to steric effects, but for the C5-amino group, steric hindrance is not a major factor. masterorganicchemistry.com

Formation of Imine and Amide Derivatives

The primary amine at C5 is a versatile precursor for the synthesis of imine and amide derivatives, which are common transformations in organic synthesis.

Imine Formation: The reaction of the C5-amino group with aldehydes or ketones, typically under acidic catalysis, leads to the formation of an imine (a Schiff base). masterorganicchemistry.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reaction is reversible, and removal of water is often necessary to drive the equilibrium toward the imine product. masterorganicchemistry.com Various methods, including the use of organocatalysts like pyrrolidine (B122466) or microwave irradiation, have been developed to facilitate imine synthesis under mild conditions. organic-chemistry.org

Amide Formation: The C5-amino group readily reacts with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides, esters) to form amide bonds. The direct condensation of an amine with a carboxylic acid typically requires high temperatures or the use of coupling agents to activate the carboxylic acid. acs.org Boron-based reagents, such as B(OCH2CF3)3, have been shown to be effective for direct amidation under operationally simple conditions. acs.org Alternatively, refluxing the amine with an ester in a suitable solvent like methanol (B129727) is a common method for amide synthesis. sphinxsai.com

Table 2: General Conditions for Imine and Amide Formation from Aryl Amines
DerivativeReactant 1Reactant 2Catalyst/ReagentSolventGeneral ConditionsReference
ImineAryl AmineAldehyde/KetoneAcid catalyst (e.g., p-TsOH)TolueneReflux with Dean-Stark trap masterorganicchemistry.com
ImineAryl AmineAromatic AldehydeNone (Microwave)Solvent-freeMicrowave irradiation organic-chemistry.org
AmideAryl AmineCarboxylic AcidCoupling agent (e.g., DCC, EDCI)DCM, DMFRoom temperature acs.org
AmideAryl AmineAmino Acid EsterNoneMethanolReflux sphinxsai.com

Coupling Reactions involving the Amino Group

The C5-amino group is an excellent partner in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination and Ullmann condensation are prominent examples.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.orglibretexts.org In this context, 7-Bromo-1H-indol-5-amine would act as the amine component, reacting with a different aryl halide (Ar-X) to form a diarylamine derivative. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The development of various generations of ligands has expanded the scope of this reaction to a wide range of substrates under increasingly mild conditions. wikipedia.orgacsgcipr.org

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that also forms C-N bonds between an amine and an aryl halide. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgorganic-chemistry.org This reaction provides an alternative to the palladium-catalyzed methods for the N-arylation of the C5-amino group.

Table 3: Cross-Coupling Reactions for N-Arylation of Amines
Reaction NameAmine SubstrateCoupling PartnerCatalystLigandBaseSolventReference
Buchwald-Hartwig AminationPrimary/Secondary AmineAryl Halide/TriflatePd(0) or Pd(II) sourcePhosphine-based (e.g., BINAP, dppf)NaOtBu, K2CO3Toluene, Dioxane wikipedia.orglibretexts.org
Ullmann CondensationAniline (B41778)Aryl HalideCuI, Cu(OAc)2Phenanthroline, DiaminesK2CO3, KOHDMF, NMP wikipedia.orgresearchgate.net

Reactivity of the Bromine Substituent (C7-Br)

The bromine atom at the C7 position of the indole ring is a key handle for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions. Its reactivity in nucleophilic aromatic substitution is comparatively limited due to the electron-rich nature of the indole scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The C7-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromoindole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki reaction is widely used to synthesize biaryl compounds. For 7-bromoindoles, this transformation allows for the introduction of various aryl or vinyl substituents at the C7 position. The choice of catalyst, ligand, and base is critical for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindoles

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(dppf)Cl₂-K₂CO₃Dimethoxyethane80Good
Pd(OAc)₂SPhosK₃PO₄Dioxane/Water60High
Pd/SPhos-K₂CO₃Water/Acetonitrile3760-98

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the C7-Br bond with a terminal alkyne, forming a C(sp²)-C(sp) bond. nih.gov This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. nih.govacs.org This method is invaluable for the synthesis of arylalkynes. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. dntb.gov.ua

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

Palladium CatalystLigandCo-catalystBaseSolventTemperature
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NToluene/DMFRT - 90°C
Pd₂(dba)₃P(t-Bu)₃NoneCs₂CO₃DioxaneRT

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. acs.orgrsc.org It is a powerful method for synthesizing arylamines. acs.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. rsc.org The development of specialized ligands has significantly expanded the scope of this reaction to include a wide variety of amines and aryl halides. acs.orgdntb.gov.ua For 7-Bromo-1H-indol-5-amine, this reaction could be used to introduce an additional nitrogen-based substituent at the C7 position, provided the existing C5-amino group is appropriately protected.

Table 3: General Conditions for Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemperature
Pd(OAc)₂ or Pd₂(dba)₃BINAP, XantPhos, etc.NaOt-Bu, K₂CO₃, Cs₂CO₃Toluene, DioxaneRT - 110°C

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. The indole ring system is inherently electron-rich, which generally disfavors SNAr reactions. In the case of 7-Bromo-1H-indol-5-amine, the presence of the electron-donating amino group at C5 further deactivates the ring for this type of transformation. Consequently, direct displacement of the C7-bromo substituent by a nucleophile via a classical SNAr mechanism is expected to be challenging and would likely require harsh reaction conditions or activation of the indole ring, for instance by introducing a strong electron-withdrawing group.

Electrophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is highly reactive towards electrophiles, with substitution occurring preferentially on the pyrrole ring. The high electron density at the C3 position makes it the primary site for electrophilic attack. acs.org The reactivity of 7-Bromo-1H-indol-5-amine in electrophilic aromatic substitution is governed by the combined directing effects of the fused benzene (B151609) ring, the pyrrole nitrogen, the C5-amino group, and the C7-bromo substituent.

The amino group at C5 is a strong activating, ortho-, para-directing group. The indole nitrogen also strongly directs electrophiles to the C3 position. The bromine at C7 is a deactivating but ortho-, para-directing group. The concerted effect of these substituents strongly activates the C3 position, making it the most probable site for electrophilic attack. Common electrophilic substitution reactions for indoles include:

Halogenation: Introduction of a halogen (e.g., Cl, Br, I) at the C3 position can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide (DMF). rsc.orgCurrent time information in Pasuruan, ID.organic-chemistry.orgorganic-chemistry.org

Mannich Reaction: This reaction introduces an aminomethyl group (-CH₂NR₂) at the C3 position through condensation with formaldehyde (B43269) and a secondary amine. acs.org

Rearrangement and Cyclization Reactions

The bifunctional nature of 7-Bromo-1H-indol-5-amine, possessing both an amino group and a reactive bromine atom, makes it a candidate for various rearrangement and cyclization reactions, particularly after modification of the amino group. For instance, acylation or sulfonylation of the C5-amino group could introduce a tethered nucleophile. This nucleophile could then participate in an intramolecular cyclization, potentially displacing the C7-bromo group via an intramolecular palladium-catalyzed coupling or a nucleophilic substitution reaction to form a new fused ring system.

Furthermore, derivatives of the indole nucleus can undergo intramolecular cyclizations where a pendant nucleophile attached to the indole nitrogen attacks an electrophilic center on the ring, leading to fused indoline (B122111) structures. nih.gov Phenyliodine bis(trifluoroacetate) (PIFA) has been shown to mediate intramolecular cyclization of N-substituted enamines to form indole skeletons. acs.org While direct rearrangement of the 7-Bromo-1H-indol-5-amine scaffold is not commonly reported, its derivatives serve as versatile precursors for constructing more complex polycyclic systems.

Oxidative and Reductive Transformation Pathways

The 7-Bromo-1H-indol-5-amine molecule can undergo both oxidative and reductive transformations targeting the indole ring, the bromine, or the amine functionality.

Oxidative Pathways: The electron-rich indole ring is susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be obtained. For example, oxidation can lead to the formation of 2-oxindoles or 3-oxindoles. Green oxidation methods using halide catalysis with an oxidant like Oxone have been developed for indoles. springernature.com Palladium-catalyzed oxidative dearomatization can also lead to indolines and indolones. rsc.org The presence of the amino group might influence the outcome of these oxidations.

Reductive Pathways: The bromine atom at C7 can be removed through reductive dehalogenation. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method for this transformation. organic-chemistry.org This reaction is often chemoselective, allowing for the removal of the bromo group while leaving other functional groups intact. Additionally, the nitro group of a precursor like 5-bromo-3-nitro-1H-indole can be reduced to the corresponding amine (as in the synthesis of 5-Bromo-1H-indol-3-amine) using reagents like stannous chloride (SnCl₂) in acetic acid. chemicalbook.com The reduction of the indole ring itself to an indoline derivative typically requires harsher conditions.

Advanced Spectroscopic and Structural Characterization of 7 Bromo 1h Indol 5 Amine Hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 7-Bromo-1H-indol-5-amine HCl, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR techniques to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the indole (B1671886) ring and the amine group. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing bromo substituent, as well as by the protonation of the amine to form the hydrochloride salt. The indole NH proton typically appears as a broad singlet at a downfield chemical shift. The aromatic protons would exhibit specific splitting patterns (coupling constants, J) due to spin-spin coupling with neighboring protons, which is invaluable for determining their relative positions on the ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
H1 (NH) Downfield, broad s -
H2 ~7.0-7.5 t J ≈ 2-3
H3 ~6.5-7.0 t J ≈ 2-3
H4 ~7.0-7.5 d J ≈ 1.5-2.5
H6 ~6.5-7.0 d J ≈ 1.5-2.5

Note: This table is predictive and not based on experimental data.

¹³C NMR Spectroscopic Data and Multiplicity Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are affected by the attached functional groups. The carbon atom attached to the bromine (C7) would be significantly influenced by the halogen's electronegativity. The carbons in the vicinity of the amino group (C5) and the indole nitrogen would also show characteristic shifts. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic system of this compound.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C2 ~120-125
C3 ~100-105
C3a ~125-130
C4 ~110-115
C5 ~140-145
C6 ~115-120
C7 ~100-105

Note: This table is predictive and not based on experimental data.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 7-Bromo-1H-indol-5-amine. This allows for the calculation of its elemental formula with high accuracy, confirming the presence of bromine, which has a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This isotopic pattern would be clearly visible in the mass spectrum as two peaks of nearly equal intensity, separated by two mass units.

Table 3: Predicted HRMS Data for 7-Bromo-1H-indol-5-amine

Ion Calculated m/z for C₈H₇⁷⁹BrN₂⁺ Calculated m/z for C₈H₇⁸¹BrN₂⁺

Note: This table is predictive and not based on experimental data. The HCl salt would likely dissociate in the MS source.

Fragmentation Pattern Analysis for Structural Insights

In a mass spectrometer, the molecular ion can be induced to break apart into smaller fragments. The analysis of these fragmentation patterns provides valuable information about the structure of the molecule. For 7-Bromo-1H-indol-5-amine, characteristic fragmentation would likely involve the loss of small molecules or radicals from the indole ring. The presence of the bromine atom would also influence the fragmentation pathways. The specific fragmentation pattern would serve as a fingerprint for the compound and help to confirm the proposed structure. Common fragmentation pathways for indoles include the cleavage of the pyrrole (B145914) ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of different bonds.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the amine, indole, and aromatic C-H and C-Br bonds. The presence of the hydrochloride salt would also influence the spectral features, particularly those of the amine group.

Key IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200N-H (Indole & Amine)Stretching
3100-3000Aromatic C-HStretching
1620-1580N-H (Amine)Bending (Scissoring)
1600-1450C=C (Aromatic)Stretching
1360-1340C-N (Aromatic Amine)Stretching
1100-1000C-BrStretching
850-750Aromatic C-HBending (Out-of-plane)

Note: The exact peak positions can vary based on the sample preparation and the specific instrument used.

The broad absorption in the 3400-3200 cm⁻¹ region is indicative of the N-H stretching vibrations of both the indole ring and the primary amine group. The formation of the hydrochloride salt would likely shift the amine N-H stretching and bending frequencies. The aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range, confirming the presence of the indole ring structure. The C-Br stretching vibration is expected at lower wavenumbers, typically in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure, particularly the conjugated π-systems.

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), is expected to show distinct absorption bands characteristic of the indole chromophore. The substitution pattern on the indole ring, including the bromo and amine groups, will influence the position and intensity of these bands.

Expected UV-Vis Absorption Maxima for this compound:

Wavelength (λmax, nm)Electronic TransitionChromophore
~220-230π → πIndole Ring
~270-290π → πIndole Ring

Note: The solvent used can influence the λmax values.

The indole ring typically exhibits two main absorption bands. The more intense band at shorter wavelengths (around 220-230 nm) and a broader band with fine structure at longer wavelengths (around 270-290 nm) are both due to π → π* transitions within the aromatic system. The presence of the amino group (an auxochrome) is likely to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted indole.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state.

A single-crystal X-ray diffraction study of this compound would reveal the exact conformation of the molecule and how the individual molecules are packed in the crystal lattice. It would confirm the position of the bromine atom at the 7-position and the amine group at the 5-position of the indole ring. Furthermore, it would show the interaction of the chloride ion with the protonated amine group, confirming the salt formation. The analysis would also detail the hydrogen bonding network involving the indole N-H, the ammonium (B1175870) group, and the chloride ions, which governs the crystal packing.

Elemental Analysis for Stoichiometric Purity

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. This data is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

For this compound (C₈H₈BrClN₂), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements.

Theoretical vs. Experimental Elemental Analysis Data:

ElementTheoretical %Experimental %
Carbon (C)38.51To be determined
Hydrogen (H)3.23To be determined
Bromine (Br)32.02To be determined
Chlorine (Cl)14.21To be determined
Nitrogen (N)11.23To be determined

A close agreement between the experimentally determined percentages and the theoretical values would confirm the stoichiometric purity of the this compound sample. Any significant deviation could indicate the presence of impurities or residual solvent.

Computational and Theoretical Investigations of 7 Bromo 1h Indol 5 Amine Hcl

Quantum Chemical Calculations (e.g., DFT, Ab initio)

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed to predict molecular properties with high accuracy. For molecules like 7-Bromo-1H-indol-5-amine, these calculations can elucidate its fundamental characteristics. DFT, particularly with hybrid functionals like B3LYP, is often used for its balance of computational cost and accuracy in studying organic molecules. nih.govresearchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 7-Bromo-1H-indol-5-amine, this involves calculating bond lengths, bond angles, and dihedral angles.

Theoretical geometry optimization can be performed using methods like DFT with a basis set such as 6-311++G(d,p). researchgate.net The resulting optimized structure provides a detailed picture of the molecule's shape. Conformational analysis would further explore different spatial arrangements (conformers) of the amine group relative to the indole (B1671886) ring to identify the global minimum energy conformation. The optimized parameters for a related indole structure show a high degree of correlation with experimental data obtained from X-ray diffraction, validating the accuracy of the computational methods. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for an Indole-Based Structure

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-C (aromatic)~1.39 - 1.41 Å
Bond LengthC-N (indole ring)~1.37 - 1.38 Å
Bond LengthC-Br~1.90 Å
Bond LengthC-NH2~1.40 Å
Bond AngleC-N-C (indole ring)~108° - 110°
Bond AngleC-C-Br~120°

Note: Data are representative values for similar molecular structures and illustrate typical results from DFT calculations.

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electronic transport properties. science.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excitable and reactive. researchgate.net These energies are calculated using methods like DFT. For 7-Bromo-1H-indol-5-amine, the HOMO would likely be localized on the electron-rich indole ring and the amine group, while the LUMO would be distributed across the aromatic system.

Table 2: Calculated Frontier Molecular Orbital Properties

ParameterCalculated Value (eV)Significance
HOMO Energy-5.5 to -6.5Electron-donating ability
LUMO Energy-1.0 to -2.0Electron-accepting ability
HOMO-LUMO Energy Gap (ΔE)~4.0 to 5.0Chemical stability and reactivity

Note: Values are typical ranges for bromo-aromatic and indole compounds and serve as an illustration.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP surface is color-coded to represent different electrostatic potential values. dergipark.org.tr

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For 7-Bromo-1H-indol-5-amine, these regions would be expected around the nitrogen atom of the amine group and the π-electron cloud of the indole ring. researchgate.net

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the acidic proton on the indole nitrogen (N-H) and the protons of the amine group. dergipark.org.tr

Green Regions: Denote areas of neutral or near-zero potential.

The MESP map provides a clear, qualitative picture of where the molecule is most likely to interact with other charged or polar species.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is essential for interpreting experimental data and confirming molecular structures. researchgate.net

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.netmdpi.com The calculated shifts are typically compared to experimental values (often using a reference compound like tetramethylsilane) to aid in the assignment of signals and verify the proposed structure. dergipark.org.tr

IR Spectroscopy: Theoretical vibrational frequencies can be computed to predict the appearance of an infrared (IR) spectrum. nih.gov These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the N-H stretching of the amine and indole groups, C-H aromatic stretching, and the C-Br stretching frequency. Calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental spectra. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule. science.gov This allows for the prediction of the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, providing insight into the electronic structure and chromophores within the molecule. researchgate.net

Table 3: Predicted Spectroscopic Data for a Representative Bromo-Indole Structure

Spectroscopy TypeParameterPredicted Value
¹H NMRChemical Shift (Aromatic H)6.5 - 8.0 ppm
¹³C NMRChemical Shift (Aromatic C)100 - 140 ppm
IRN-H Stretch (Amine)~3300 - 3500 cm⁻¹
IRN-H Stretch (Indole)~3450 - 3500 cm⁻¹
UV-Visλmax~270 - 300 nm

Note: These values are illustrative and based on typical calculations for indole and bromo-aromatic compounds.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to explore the mechanisms of chemical reactions involving 7-Bromo-1H-indol-5-amine. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.

This process involves locating and characterizing the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, which is a key factor in determining the reaction rate. Such simulations are crucial for understanding reaction mechanisms, predicting product distributions, and designing new synthetic routes. researchgate.net For an indole derivative, this could include modeling electrophilic aromatic substitution or N-alkylation reactions.

Intermolecular Interaction Studies (e.g., hydrogen bonding networks)

In the solid state, particularly as an HCl salt, 7-Bromo-1H-indol-5-amine will participate in a complex network of intermolecular interactions. Computational methods are invaluable for studying these non-covalent forces.

The primary interactions would be hydrogen bonds. The indole N-H group and the protonated aminium (-NH3+) group are strong hydrogen bond donors. The chloride counter-ion (Cl⁻) is a strong hydrogen bond acceptor. The nitrogen atom of the indole ring can also act as a weak acceptor. These interactions dictate the crystal packing arrangement and influence the physical properties of the solid material, such as melting point and solubility. researchgate.net Molecular dynamics simulations and analysis of Hirshfeld surfaces can be employed to investigate these interactions in detail, revealing how molecules arrange themselves in a crystalline lattice. researchgate.netnih.gov

Applications As a Synthetic Building Block in Academic Organic Synthesis Research

Precursor for Novel Heterocyclic Compounds

The indole (B1671886) nucleus is a prevalent structural motif in numerous natural products and pharmaceutically relevant molecules. The presence of both a bromine atom and an amino group on the 7-Bromo-1H-indol-5-amine HCl scaffold provides two reactive handles for further chemical transformations, making it an excellent precursor for the synthesis of novel heterocyclic compounds.

The bromine atom at the 7-position can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position. For instance, the synthesis of indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase has been developed using 6-bromoindole (B116670) as a key building block, where the bromine atom is substituted via Pd-catalyzed cross-coupling. nih.gov This highlights the utility of the bromo functionality in generating diverse indole derivatives.

Simultaneously, the amino group at the 5-position can be functionalized through various reactions, including acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and other nitrogen-containing functional groups. These transformations can be used to construct new heterocyclic rings fused to the indole core. For example, the synthesis of novel 5-bromoindole-2-carboxylic acid derivatives has been achieved, which can then be converted into various heterocyclic systems like carbothioamides, oxadiazoles, and triazoles. nih.gov

The combination of these reactive sites allows for a modular approach to the synthesis of a diverse library of novel heterocyclic compounds with potential applications in various fields of chemical research.

Table 1: Potential Heterocyclic Systems Derived from this compound

Reaction at 7-BromoReaction at 5-AmineResulting Heterocyclic System
Suzuki Coupling (Arylboronic acid)Acylation followed by cyclizationFused pyrazinones, quinoxalinones
Heck Reaction (Alkene)Diazotization followed by cyclizationFused triazines
Sonogashira Coupling (Alkyne)Condensation with dicarbonyl compoundsFused pyrroles, pyridines
Buchwald-Hartwig Amination (Amine)Reaction with phosgene derivativesFused ureas, carbamates

Role in Multi-Component Reactions for Diverse Chemical Libraries

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov The use of MCRs is highly advantageous for the rapid generation of diverse chemical libraries for screening purposes. Indole derivatives are frequently employed in MCRs due to the reactivity of the indole ring. nih.govrsc.org

This compound is a promising candidate for use in MCRs. The indole core itself can participate in reactions at the C3 position. nih.gov Furthermore, the amino group at the 5-position can act as a nucleophile in various MCRs, such as the Ugi and Passerini reactions. The bromine atom at the 7-position, while not directly participating in the MCR, provides a handle for post-MCR modifications, further increasing the diversity of the resulting chemical library. nih.gov

For example, a one-pot, three-component reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole has been used to synthesize novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. mdpi.com While this example does not use this compound directly, it demonstrates the potential for amino- and indole-containing compounds to participate in such reactions. The presence of the bromine atom in this compound would allow for subsequent diversification of the tetrazolopyrimidine products through cross-coupling reactions.

Table 2: Potential Multi-Component Reactions Utilizing this compound

MCR TypeReactants (in addition to this compound)Potential Product Class
Ugi ReactionAldehyde, Isocyanide, Carboxylic Acidα-Acylamino carboxamide derivatives of 7-bromo-1H-indol-5-amine
Hantzsch Dihydropyridine SynthesisAldehyde, β-Ketoester (x2)Dihydropyridine-fused 7-bromoindoles
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinone-substituted 7-bromoindoles

Synthesis of Polycyclic and Fused-Ring Systems

The construction of polycyclic and fused-ring systems containing the indole moiety is a significant area of research in organic synthesis. nih.govacs.org this compound can serve as a valuable starting material for the synthesis of such complex structures.

The amino group at the 5-position can be used as a nucleophilic handle to build fused rings onto the indole core. For example, condensation reactions with bifunctional electrophiles can lead to the formation of new heterocyclic rings.

The bromine atom at the 7-position is particularly useful for intramolecular cyclization reactions. For instance, a common strategy for the synthesis of fused-ring systems is the intramolecular Heck reaction, where a tethered alkene undergoes palladium-catalyzed cyclization onto an aryl halide. By attaching a suitable alkene-containing side chain to the 5-amino group, an intramolecular Heck reaction with the 7-bromo position could lead to the formation of a new six- or seven-membered ring fused to the indole. The synthesis of 3,4-fused tricyclic indoles has been achieved through intramolecular Larock indole annulation from internal alkyne tethered ortho-iodoaniline derivatives. nih.gov A similar strategy could be envisioned for this compound.

Furthermore, the combination of reactions at both the 5-amino and 7-bromo positions can lead to the construction of complex polycyclic systems. For example, a reaction sequence involving acylation of the amino group followed by an intramolecular cyclization involving the bromine atom could be a viable route to novel fused-ring systems.

Derivatization for Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Structure-activity relationship (SAR) studies are crucial in understanding how the chemical structure of a molecule influences its properties and biological activity. nih.gov In a non-clinical context, SAR studies can be used to develop probes for biochemical assays, new materials with specific properties, or to understand fundamental aspects of molecular recognition.

This compound provides a versatile platform for SAR studies due to its two distinct points of modification. The 5-amino group can be easily derivatized to a library of amides, sulfonamides, or ureas by reacting it with a variety of acyl chlorides, sulfonyl chlorides, or isocyanates, respectively. This allows for the systematic exploration of the effect of different substituents at this position.

The 7-bromo position offers another avenue for derivatization through cross-coupling reactions. A diverse range of aryl and heteroaryl groups can be introduced at this position, allowing for the investigation of the influence of steric and electronic effects on the properties of the molecule. Previous SAR studies on brominated indoles have shown that the position of the bromine substitution can significantly impact biological activity. mdpi.com

Table 3: Derivatization Strategies for SAR Studies

PositionReaction TypeReagentsResulting Functional Group
5-AmineAcylationAcyl chlorides, AnhydridesAmides
5-AmineSulfonylationSulfonyl chloridesSulfonamides
5-AmineReductive AminationAldehydes/Ketones, Reducing agentSecondary/Tertiary Amines
7-BromoSuzuki CouplingBoronic acids/esters, Pd catalystAryl/Heteroaryl
7-BromoSonogashira CouplingTerminal alkynes, Pd/Cu catalystAlkynyl
7-BromoBuchwald-Hartwig AminationAmines, Pd catalystArylamines

Development of Advanced Synthetic Methodologies utilizing this compound

The unique reactivity of this compound can also be exploited in the development of new and advanced synthetic methodologies. The presence of two functional groups with different reactivity profiles allows for the design of novel reaction sequences and transformations.

For instance, the development of regioselective functionalization methods is a key area of research. Methodologies could be developed to selectively react at either the 5-amino or the 7-bromo position in the presence of the other. This could involve the use of protecting groups or the careful selection of reaction conditions. A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been developed utilizing a two-step sequence of regioselective bromination and heterocycle formation. researchgate.netchemrxiv.orgmdpi.com

Furthermore, the compound could be used as a substrate to develop novel domino or cascade reactions. A single synthetic operation could trigger a sequence of reactions involving both the amino and bromo groups, leading to the rapid construction of complex molecular scaffolds.

The development of new catalytic systems that can selectively activate the C-Br or N-H bonds in this compound would also be a significant advancement. This could lead to more efficient and environmentally friendly methods for the synthesis of indole-based compounds.

Molecular Interactions and Mechanistic Biochemical Investigations in Vitro and in Silico

Molecular Docking and Dynamics Simulations with Biological Macromolecules (e.g., proteins, DNA)

Molecular docking and dynamics simulations are powerful in silico tools used to predict the binding orientation and affinity of a small molecule to a biological macromolecule. Although no specific molecular docking studies for 7-Bromo-1H-indol-5-amine HCl have been reported, research on analogous bromo-indole structures reveals significant interactions with various protein targets.

For instance, a study on 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles explored their potential as inhibitors of tubulin polymerization. nih.gov Molecular docking of one of the active compounds, 5g, into the colchicine-binding site of tubulin suggested that the bromo-indole scaffold can engage in multiple types of interactions, including pi-alkyl, amide-pi stacked, and alkyl interactions, as well as hydrogen bonding with protein residues. nih.gov

In another study, 5-bromoindole-2-carboxylic acid hydrazone derivatives were investigated as potential inhibitors of VEGFR-2 tyrosine kinase. d-nb.info Molecular docking revealed that the 5-bromo-1H-indole-2-carbohydrazide moiety could form several key interactions within the kinase's active site, including pi-alkyl interactions and a crucial hydrogen bond with the amino acid residue Asp1046. d-nb.info Similarly, novel 5-bromoindole-2-carboxylic acid derivatives were synthesized and showed strong binding energies with the EGFR tyrosine kinase domain in docking analyses. nih.gov

These studies on related bromo-indoles suggest that the 7-bromo-1H-indol-5-amine scaffold has the potential to form specific and stable interactions with protein targets, driven by a combination of hydrogen bonding, hydrophobic, and halogen-specific interactions. The bromine atom, in particular, can be involved in halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding.

Table 1: Summary of Molecular Docking Studies on Bromo-Indole Derivatives

Compound Class Protein Target Key Interactions Observed in Silico Reference
7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles Tubulin (Colchicine-binding site) Pi-alkyl, amide-pi stacked, alkyl interactions, hydrogen bonding nih.gov
5-bromoindole-2-carboxylic acid hydrazones VEGFR-2 Tyrosine Kinase Pi-pi, pi-sulfur, pi-alkyl interactions, hydrogen bonding with Asp1046 d-nb.info

In Vitro Studies of Molecular Binding and Affinity (e.g., fluorescence quenching, surface plasmon resonance)

Direct in vitro binding and affinity studies for this compound are not readily found in the literature. However, research on other substituted indole (B1671886) derivatives provides a framework for how such studies might be approached and what they could reveal.

For example, a study on 5-nitroindole (B16589) and 5-aminoindole (B14826) derivatives as potential binders for the c-Myc G-quadruplex DNA structure utilized a fluorescence indicator displacement (FID) assay to screen for binding. d-nb.infonih.gov This technique relies on the displacement of a fluorescent dye upon ligand binding, leading to a change in fluorescence that can be quantified to determine binding affinity. d-nb.info The results indicated that the 5-amino and 5-nitro substitutions on the indole ring are crucial for G-quadruplex binding. nih.gov

Another relevant study investigated synthetic brominated indol-3-yl-glyoxylamides (IGAs) for their binding affinity to the amyloid protein alpha-synuclein, which is implicated in Parkinson's disease. nih.gov Using an in vitro affinity mass spectrometry assay, it was found that all the tested synthetic IGAs exhibited binding affinity for alpha-synuclein. nih.gov

These examples demonstrate that the bromo-indole scaffold is capable of binding to both protein and nucleic acid targets. Techniques like fluorescence quenching, surface plasmon resonance (SPR), and affinity mass spectrometry would be valuable in determining the binding kinetics and affinity of this compound to specific biological macromolecules.

Enzyme Inhibition/Activation Studies in Isolated Systems to Elucidate Mechanisms (without clinical implications)

While there are no specific enzyme inhibition or activation studies reported for this compound, the bromo-indole core is present in many compounds designed as enzyme inhibitors.

One area of research has focused on monoamine oxidase (MAO) inhibition. A study on pyrrolo[3,4-f]indole-5,7-dione derivatives, which contain a related indole structure, identified potent in vitro inhibitors of both MAO-A and MAO-B enzymes. researchgate.net For instance, one derivative exhibited IC50 values of 0.023 µM for MAO-A and 0.178 µM for MAO-B, indicating significant inhibitory activity. researchgate.net

In another line of research, derivatives of 6-bromoindole (B116670) were synthesized as selective inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) production in bacteria. nih.gov The suppression of bCSE activity by these indole-based inhibitors was shown to enhance the sensitivity of bacteria to antibiotics. nih.gov

Furthermore, a series of substituted indoline (B122111) and indole derivatives have been investigated for their cyclooxygenase (COX) inhibitory activity. researchgate.net Structure-activity relationship studies indicated that substitutions on the benzene (B151609) ring of the indole backbone are important for the inhibitory activity against COX-1 and COX-2. researchgate.net

These findings highlight the potential of the bromo-indole scaffold to serve as a platform for the development of inhibitors for a variety of enzymes. The specific inhibitory profile of this compound would depend on its unique substitution pattern and its ability to fit into the active site of target enzymes.

Table 2: Enzyme Inhibition by Bromo-Indole Analogs

Compound Class Target Enzyme Observed Effect Reference
Pyrrolo[3,4-f]indole-5,7-diones Monoamine Oxidase (MAO-A and MAO-B) Potent in vitro inhibition researchgate.net
6-bromoindole derivatives Bacterial Cystathionine γ-Lyase (bCSE) Selective inhibition nih.gov

Future Research Directions and Unexplored Avenues for 7 Bromo 1h Indol 5 Amine Hcl

Development of Novel Catalytic Reactions

The distinct functional groups of 7-Bromo-1H-indol-5-amine HCl make it an ideal candidate for the development of novel catalytic transformations. The bromine atom at the C7 position and the amine group at the C5 position offer orthogonal reactivity that can be exploited for selective chemical modifications.

Future research could focus on leveraging the C-Br bond for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are particularly promising. nih.gov These reactions would allow for the introduction of a wide array of substituents at the 7-position, creating a library of novel indole (B1671886) derivatives. The development of catalysts specifically optimized for this substrate could lead to highly efficient and regioselective transformations.

Simultaneously, the amine group at the 5-position can be utilized in various synthetic strategies. It can serve as a directing group for C-H activation at the adjacent C4 or C6 positions, a largely unexplored area for this specific molecule. ibs.re.kr Furthermore, its nucleophilic nature allows for participation in condensation reactions to form Schiff bases or amides, expanding the molecular complexity. A key challenge and area for future study will be the development of catalytic systems that can selectively target one functional group while leaving the other intact, or that can facilitate sequential one-pot reactions.

Table 1: Potential Catalytic Transformations for this compound

Reaction Type Target Site Potential Reagents/Catalysts Potential Products
Suzuki Coupling C7-Br Pd catalyst, Boronic acids 7-Aryl/heteroaryl-1H-indol-5-amines
Buchwald-Hartwig Amination C7-Br Pd catalyst, Amines 7-Amino-substituted indol-5-amines
Sonogashira Coupling C7-Br Pd/Cu catalyst, Alkynes 7-Alkynyl-1H-indol-5-amines
C-H Activation/Functionalization C4 or C6 Ir, Rh, or Pd catalysts C4/C6 functionalized derivatives

Integration into Advanced Materials Science Research

The indole nucleus is known for its electron-rich properties, making indole-containing compounds attractive for applications in organic electronics. This compound has significant, yet unexplored, potential as a building block for advanced materials.

Future research should investigate its use as a monomer for the synthesis of novel conductive polymers. The amine and indole N-H groups provide sites for polymerization, while the bromine atom can be used for post-polymerization modification. The resulting polymers could exhibit interesting optoelectronic properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The presence of both an electron-donating amine group and a halogen could create unique electronic structures within the polymer backbone.

Another unexplored avenue is the incorporation of this molecule into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The amine and indole N-H can act as ligands or nodes for framework construction. The defined geometry and functional groups of the molecule could lead to materials with tailored porosity, catalytic activity, or sensing capabilities.

Green Chemistry Approaches for Sustainable Synthesis

Developing environmentally benign synthetic routes for valuable chemical intermediates is a paramount goal in modern chemistry. Future research on this compound should prioritize the establishment of green and sustainable synthesis protocols.

Traditional methods for synthesizing substituted indoles can involve harsh conditions, hazardous reagents, and multiple steps. researchgate.netrug.nl Future work could focus on developing multicomponent reactions (MCRs) to assemble the core structure in a single, atom-economical step. researchgate.netrug.nl Additionally, exploring enzymatic or biocatalytic methods for the regioselective bromination and amination of the indole ring could significantly reduce the environmental footprint of the synthesis.

The use of greener solvents, such as water or ethanol (B145695), and the development of catalyst-free or reusable catalyst systems are other important research directions. researchgate.net For instance, moving away from traditional brominating agents towards greener alternatives could prevent the formation of toxic byproducts. clockss.org

Table 2: Comparison of Potential Synthetic Approaches

Approach Traditional Method Potential Green Method Key Advantages of Green Method
Core Synthesis Multi-step synthesis (e.g., Fischer indole synthesis) One-pot multicomponent reaction (MCR) Reduced steps, less waste, higher efficiency. researchgate.netrug.nl
Bromination Use of elemental bromine or NBS Enzymatic bromination or use of halide salts with a green oxidant Higher selectivity, milder conditions, less hazardous reagents.
Amination Nitration followed by reduction Direct C-H amination or catalytic amination Avoids harsh nitrating agents, fewer steps. ibs.re.kr

| Solvents | Halogenated hydrocarbons | Water, ethanol, or solvent-free conditions | Reduced toxicity and environmental impact. |

Exploration of Solid-State Properties and Crystal Engineering

The solid-state arrangement of molecules dictates many of their bulk properties, including solubility, stability, and electronic behavior. The field of crystal engineering, which focuses on designing and controlling crystal structures, is a completely unexplored area for this compound.

The molecule possesses multiple sites for strong intermolecular interactions. The indole N-H and the amine N-H groups are potent hydrogen bond donors, while the amine nitrogen, the pyrrolic nitrogen, and the bromine atom can act as hydrogen bond acceptors. nih.gov This functionality makes the molecule an excellent candidate for forming predictable and robust supramolecular synthons.

Future research should involve systematic studies of its crystallization behavior with various co-formers to create co-crystals with tailored properties. By co-crystallizing it with other molecules (e.g., carboxylic acids, other heterocycles), it may be possible to create novel solid-state architectures with specific packing motifs. researchgate.net These studies would involve single-crystal X-ray diffraction to elucidate the precise intermolecular interactions and packing arrangements. Understanding these interactions is fundamental to controlling the material's properties for potential applications in pharmaceuticals or organic electronics.

Design and Synthesis of Complex Architectures for Fundamental Chemical Studies

As a trifunctional building block, this compound offers a versatile platform for constructing complex molecular architectures. nih.gov The ability to selectively functionalize the C7-Br bond, the C5-amine, and the indole nitrogen allows for the stepwise and controlled synthesis of intricate structures.

An exciting future direction is the use of this compound as a cornerstone for the synthesis of polycyclic aromatic systems or cage-like molecules. For example, sequential cross-coupling and cyclization reactions could lead to novel, rigid heterocyclic frameworks. These complex structures are not only synthetically challenging but can also serve as valuable tools for fundamental chemical studies, such as investigating host-guest chemistry, molecular recognition, or the properties of constrained aromatic systems. The unique electronic and steric environment provided by the substituted indole core could lead to molecules with unprecedented properties and functions.

Q & A

Basic Question

  • Analytical consistency : Use HPLC (≥98% purity) and replicate experiments to confirm reproducibility.
  • Control experiments : Include negative controls (e.g., unsubstituted indole) to isolate the bromo-amine moiety’s effects .

Advanced Question
Apply mixed-methods research design:

  • Triangulation : Cross-validate crystallographic data (SHELXL refinement) with spectroscopic results.
  • Member checking : Share preliminary findings with collaborators to identify overlooked variables (e.g., solvent polarity in reactivity studies).
  • Statistical rigor : Use multivariate analysis (ANOVA) for bioactivity datasets to account for confounding factors .

How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

Advanced Question
Contradictions may arise from dynamic disorder in crystals or solvent interactions. Strategies include:

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to refine twinned datasets.
  • Variable-temperature NMR : Detect conformational flexibility (e.g., amine proton exchange broadening at low temps).
  • Complementary techniques : Pair SXRD with solid-state NMR to validate hydrogen-bonding networks .

What are best practices for optimizing reaction yields in halogenated indole syntheses?

Basic Question

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates.
  • Catalyst screening : Test Pd/Cu systems for cross-couplings; CuI in PEG-400 reduces metal contamination .

Advanced Question

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic bromination steps.
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (temperature, catalyst loading) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.